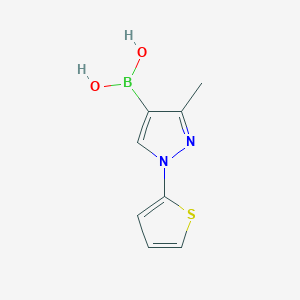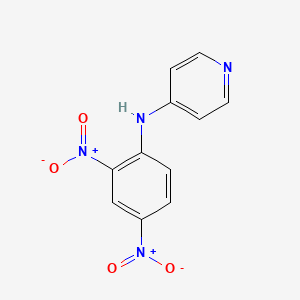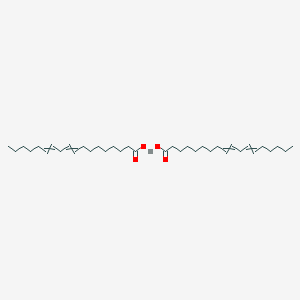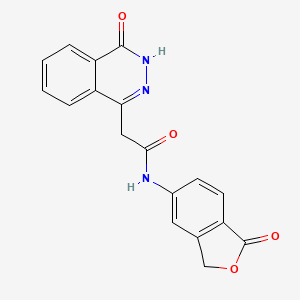
tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a dibromobutene moiety, and a carbamate functional group.
Métodos De Preparación
The synthesis of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dibromobutene moiety: This can be achieved through the bromination of butene using bromine or other brominating agents under controlled conditions.
Introduction of the carbamate group: This step involves the reaction of the dibromobutene intermediate with tert-butyl carbamate in the presence of a suitable catalyst or under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction reactions: The compound can be reduced to form different products, depending on the reducing agents and conditions used.
Oxidation reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate: The non-chiral version of the compound.
tert-Butyl (4,4-dichlorobut-3-en-2-yl)carbamate: A similar compound with chlorine atoms instead of bromine.
tert-Butyl (4,4-difluorobut-3-en-2-yl)carbamate: A similar compound with fluorine atoms instead of bromine.
The uniqueness of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate lies in its specific stereochemistry and the presence of bromine atoms, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C9H15Br2NO2 |
|---|---|
Peso molecular |
329.03 g/mol |
Nombre IUPAC |
tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15Br2NO2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
MSKJXHWGOZROHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(Br)Br)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094362.png)
![1-(4-Methylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094379.png)
![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![1-(3-Bromophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094397.png)
![[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094407.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)


